Ethyl 5-chloro-5-hexenoate
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Overview
Description
Ethyl 5-chloro-5-hexenoate is an organic compound with the molecular formula C8H13ClO2. It is an ester derived from 5-chloro-5-hexenoic acid and ethanol. This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-5-hexenoate can be synthesized through the esterification of 5-chloro-5-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-5-hexenoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 5-chloro-5-hexenoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the preparation of polymers and other advanced materials.
Biological Studies: As a probe to study enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-5-hexenoate in chemical reactions involves the reactivity of its functional groups. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The double bond can participate in addition reactions, making the compound a versatile intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hexenoate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Methyl 5-chloro-5-hexenoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and physical properties.
5-Chloro-5-hexenoic acid: The parent acid of this compound, which can be used to synthesize the ester.
Uniqueness
This compound is unique due to the presence of both a chloro group and a double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Biological Activity
Ethyl 5-chloro-5-hexenoate (C8H13ClO2) is an organic compound classified as an ester, derived from 5-chloro-5-hexenoic acid and ethanol. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, primarily due to its unique structural features that confer diverse biological activities.
This compound possesses a chloro group and a double bond, making it a versatile intermediate in organic synthesis. Its chemical reactivity includes:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.
- Oxidation : The double bond can be oxidized to form epoxides or diols.
- Reduction : The ester group can be reduced to yield the corresponding alcohol.
These reactions are facilitated by common reagents like sodium azide for substitution, m-chloroperbenzoic acid for oxidation, and lithium aluminum hydride for reduction .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related conditions. The antioxidant activity was quantified using the DPPH radical scavenging assay, where it showed a significant IC50 value compared to standard antioxidants .
Cytotoxic Effects
In cellular studies, this compound exhibited cytotoxic effects against various cancer cell lines. Notably, it demonstrated higher antiproliferative activity against HepG2 (liver cancer) and HT-29 (colon cancer) cells compared to standard chemotherapeutic agents. This suggests its potential as a lead compound in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The chloro group acts as a reactive site for nucleophilic attack, while the double bond allows for addition reactions with cellular targets. This reactivity is essential for its antimicrobial and anticancer activities, as it may lead to the disruption of cellular processes in target organisms or cells .
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of this compound:
- Antimicrobial Studies : A study published in the Journal of Applied Microbiology highlighted the compound's efficacy against biofilm-forming bacteria, demonstrating its potential use in preventing infections associated with medical devices .
- Antioxidant Research : Research published in Food Chemistry evaluated the antioxidant capacity of this compound using various assays, confirming its role in reducing oxidative stress markers in vitro .
- Cancer Cell Line Studies : Investigations in Cancer Letters revealed that this compound induced apoptosis in HepG2 cells through caspase activation pathways, marking it as a promising candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 5-hexenoate | Lacks chloro group | Lower reactivity and antimicrobial activity |
Mthis compound | Methyl ester instead of ethyl | Similar but less potent than ethyl variant |
5-Chloro-5-hexenoic acid | Parent acid | More reactive but less stable than ester |
The presence of both a chloro group and a double bond in this compound enhances its reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
ethyl 5-chlorohex-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFRVYOQXYVSAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641090 |
Source
|
Record name | Ethyl 5-chlorohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-21-6 |
Source
|
Record name | Ethyl 5-chlorohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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